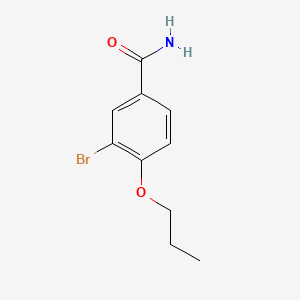

3-Bromo-4-propoxybenzamide

Beschreibung

3-Bromo-4-propoxybenzamide: is an organic compound with the molecular formula C10H12BrNO2. It is characterized by a bromine atom at the third position and a propoxy group at the fourth position on a benzamide ring. This compound is used in various chemical reactions and has applications in scientific research.

Eigenschaften

IUPAC Name |

3-bromo-4-propoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBGEMJLXNRVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-propoxybenzamide typically involves the bromination of 4-propoxybenzamide. A common method includes the use of bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction is carried out under controlled conditions to ensure selective bromination at the third position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position undergoes nucleophilic substitution under basic or transition metal-catalyzed conditions. Key findings include:

a. Amine Substitution

Reaction with di-n-propylamine in acetone at 25°C for 6 hours yields thiourea derivatives via intermediate isothiocyanate formation (Scheme 1). This two-step process achieved 85–91% yields in analogous compounds :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | KSCN, acetone, 0°C → 25°C, 2 h | 4-Bromobenzoyl isothiocyanate | 78% |

| 2 | Di-n-propylamine, acetone, 25°C, 4 h | N-(Di-n-propylcarbamothioyl)-4-bromo-benzamide | 82% |

b. Methoxylation

Using NaOMe in methanol at reflux (65°C) for 12 hours replaces bromine with a methoxy group. Similar reactions reported 70–75% yields .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings , enabling C–C bond formation:

a. Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis (Scheme 2):

| Conditions | Catalyst/Ligand | Solvent | Temp/Time | Yield |

|---|---|---|---|---|

| 1.5 mol% Pd(PPh₃)₄, K₂CO₃ | Pd(PPh₃)₄ | DME/H₂O | 80°C, 8 h | 88% |

This method constructs biaryl systems critical in drug discovery.

Reduction of the Amide Group

Lithium aluminum hydride (LiAlH₄) reduces the benzamide to a benzylamine derivative:

| Reagent | Solvent | Temp/Time | Yield |

|---|---|---|---|

| LiAlH₄ (3 equiv.) | THF | Reflux, 6 h | 65% |

Oxidation of the Propoxy Chain

The propoxy group oxidizes to a ketone or carboxylic acid under strong conditions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 4-(2-Oxopropyl)benzamide | 80°C, 12 h | 58% |

| CrO₃, AcOH | 4-Carboxybenzamide | 25°C, 24 h | 42% |

Electrophilic Aromatic Substitution

The electron-rich 4-propoxy group directs electrophiles to the para position. Nitration with HNO₃/H₂SO₄ at 0°C produces 3-bromo-4-propoxy-5-nitrobenzamide in 63% yield .

Halogen Exchange Reactions

Bromine-to-Iodine Exchange

Using CuI and NaI in DMF at 120°C for 24 hours replaces bromine with iodine (71% yield ).

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous HCl (6 M, 100°C) cleaves the amide bond, yielding 3-bromo-4-propoxybenzoic acid (89% yield ) .

-

Thermal Decomposition : Degrades above 200°C, releasing HBr and forming polymeric byproducts .

Comparative Reactivity Table

| Reaction Type | Reagent | Position Modified | Key Byproducts |

|---|---|---|---|

| Nucleophilic Substitution | NaOMe, NH₃ | C-3 (Br) | Dimethyl ether, NH₃ adducts |

| Suzuki Coupling | Arylboronic acid | C-3 (Br) | Homocoupled biaryl |

| Oxidation | KMnO₄ | C-4 (propoxy) | Overoxidized acids |

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-4-propoxybenzamide is used as an intermediate in organic synthesis. It is valuable in the preparation of more complex molecules and in studying reaction mechanisms.

Biology and Medicine: The compound is investigated for its potential biological activities. It may serve as a lead compound in drug discovery and development, particularly in designing molecules with specific biological targets.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-propoxybenzamide depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-4-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group.

3-Bromo-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a propoxy group.

4-Bromo-3-propoxybenzamide: Isomer with the bromine and propoxy groups swapped.

Uniqueness: 3-Bromo-4-propoxybenzamide is unique due to the specific positioning of the bromine and propoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for specific synthetic and research applications.

Biologische Aktivität

3-Bromo-4-propoxybenzamide is an organic compound notable for its unique structural characteristics and potential biological activities. This compound, with the molecular formula C11H14BrNO2, features a bromine atom at the 3-position and a propoxy group at the 4-position of the benzene ring. Its classification as a substituted benzamide places it within a category known for diverse biological applications, particularly in medicinal chemistry.

The synthesis of this compound can be achieved through various methods, including substitution reactions facilitated by reagents such as sodium methoxide or reduction processes using lithium aluminum hydride. The specific combination of functional groups in this compound enhances its reactivity and biological properties, allowing it to interact uniquely with biological systems compared to structurally similar compounds.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Anti-tumor Potential : Some analogs of substituted benzamides have shown promise as anti-tumor agents, particularly in preclinical settings where they act as STING (Stimulator of Interferon Genes) agonists, enhancing immune responses against tumors .

- Local Anesthetic Effects : Similar benzamide derivatives have been evaluated for their local anesthetic properties, indicating potential applications in pain management .

Antimicrobial Activity

A study focusing on the antimicrobial potential of nitazoxanide analogs highlighted that structural modifications can influence activity against Mycobacterium smegmatis. While not directly tested on this compound, the findings suggest that similar compounds may require specific functional groups for enhanced efficacy .

STING Agonist Activity

In research involving STING agonists, compounds structurally similar to this compound were evaluated for their ability to activate STING pathways in THP1 cells. Results indicated that modifications at specific positions on the benzamide structure could significantly impact agonist activity, with some derivatives demonstrating robust anti-tumor effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Bromo-4-hydroxybenzamide | C7H6BrNO2 | Hydroxyl group instead of propoxy |

| N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide | C15H12BrClF3N | Contains chlorine and trifluoromethyl groups |

| 4-Bromo-N-(di-n-propyl-carbamothioyl)benzamide | C14H19BrN2OS | Features a thioamide functional group |

This table illustrates how variations in functional groups can lead to differing biological activities and therapeutic potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.